

Application Note: UV-Vis Spectrophotometric Determination of Quinine Benzoate

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Compound of Interest

Compound Name: Quinine benzoate

Cat. No.: B13779535

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Introduction

Quinine benzoate is a salt formed from the antimalarial drug quinine and the preservative benzoic acid. Accurate and precise quantification of this active pharmaceutical ingredient (API) is crucial for quality control in drug development and manufacturing. This application note details a straightforward and reliable method for the determination of **quinine benzoate** in a drug substance using UV-Vis spectrophotometry. The method is developed based on the chromophoric nature of both quinine and benzoate moieties, which exhibit strong absorbance in the UV region.

Principle

The method is based on the measurement of the absorbance of **quinine benzoate** in a suitable solvent at its wavelength of maximum absorbance (λ_{max}). According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the analyte. By preparing a series of standard solutions of known concentrations, a calibration curve can be constructed to determine the concentration of an unknown sample.

Physicochemical Properties of **Quinine Benzoate**^{[1][2]}

| Property | Value |
|-------------------|--|
| Molecular Formula | C ₂₇ H ₂₈ N ₂ O ₃ |
| Molecular Weight | 428.52 g/mol |
| Appearance | White crystalline powder |
| Solubility | Almost insoluble in water; soluble in ethanol, ether, and acetic acid. |

Experimental Protocols

Instrumentation and Materials

- Spectrophotometer: A double-beam UV-Vis spectrophotometer capable of operating in the 200-400 nm range.
- Quartz Cuvettes: 1 cm path length.
- Analytical Balance: Capable of weighing to 0.1 mg.
- Volumetric Flasks: Class A (10 mL, 50 mL, 100 mL).
- Pipettes: Class A.
- Solvent: Ethanol (analytical grade).
- Reference Standard: **Quinine Benzoate** (purity >99%).

Preparation of Standard Stock Solution

- Accurately weigh approximately 100 mg of the **quinine benzoate** reference standard.
- Transfer the weighed standard into a 100 mL volumetric flask.
- Dissolve and dilute to volume with ethanol. Mix thoroughly. This yields a stock solution of 1000 µg/mL.

Preparation of Working Standard Solutions and Calibration Curve

- From the standard stock solution, prepare a series of working standard solutions by appropriate dilution with ethanol. A suggested concentration range is 5-25 µg/mL.
- For example, to prepare a 10 µg/mL solution, pipette 1 mL of the stock solution into a 100 mL volumetric flask and dilute to volume with ethanol.
- Measure the absorbance of each working standard solution at the determined λ_{max} against an ethanol blank.
- Plot a calibration curve of absorbance versus concentration.

Sample Preparation

- Accurately weigh a quantity of the **quinine benzoate** drug substance equivalent to 100 mg.
- Transfer to a 100 mL volumetric flask, dissolve in, and dilute to volume with ethanol.
- Filter the solution if necessary.
- Dilute a suitable aliquot of this solution with ethanol to obtain a final concentration within the calibration range.

Data Analysis

- Record the absorbance of the sample solution at the λ_{max} .
- Determine the concentration of **quinine benzoate** in the sample solution from the calibration curve.
- Calculate the percentage purity or content of **quinine benzoate** in the drug substance.

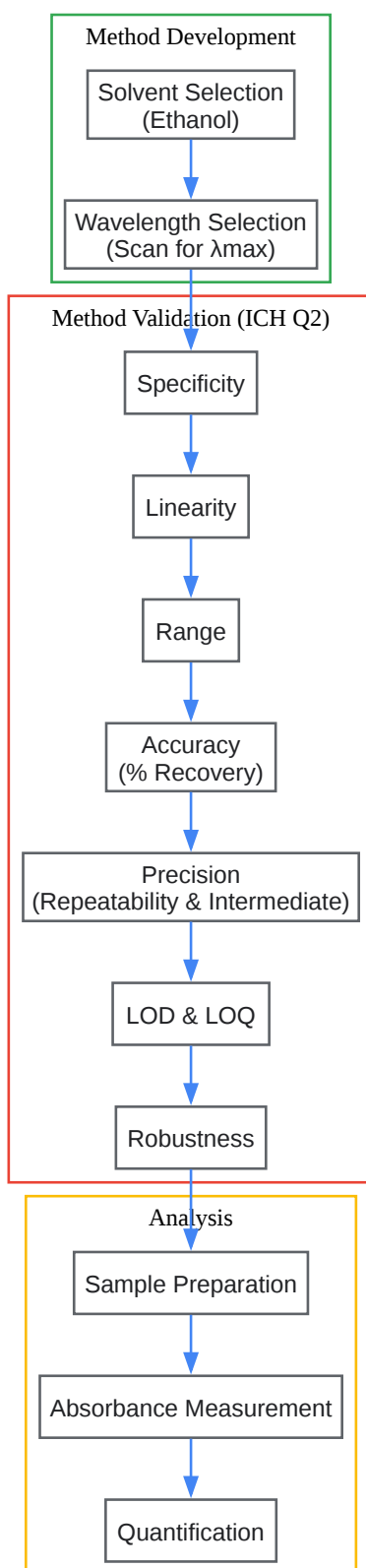
Quantitative Data Summary

The following table summarizes the typical validation parameters for the UV-Vis spectrophotometric determination of **quinine benzoate**. These values are based on general method validation guidelines and data for similar compounds.[\[3\]](#)[\[4\]](#)[\[5\]](#)

| Parameter | Result |
|---|---|
| Wavelength of Maximum Absorbance (λ_{max}) | ~230 nm and ~330 nm (illustrative, to be determined experimentally) |
| Linearity Range | 5-25 $\mu\text{g/mL}$ |
| Correlation Coefficient (r^2) | > 0.999 |
| Limit of Detection (LOD) | ~0.5 $\mu\text{g/mL}$ |
| Limit of Quantitation (LOQ) | ~1.5 $\mu\text{g/mL}$ |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | < 2.0% |

Method Validation Workflow

The following diagram illustrates the key steps in the validation of the analytical method according to ICH Q2(R1) guidelines.[\[6\]](#)

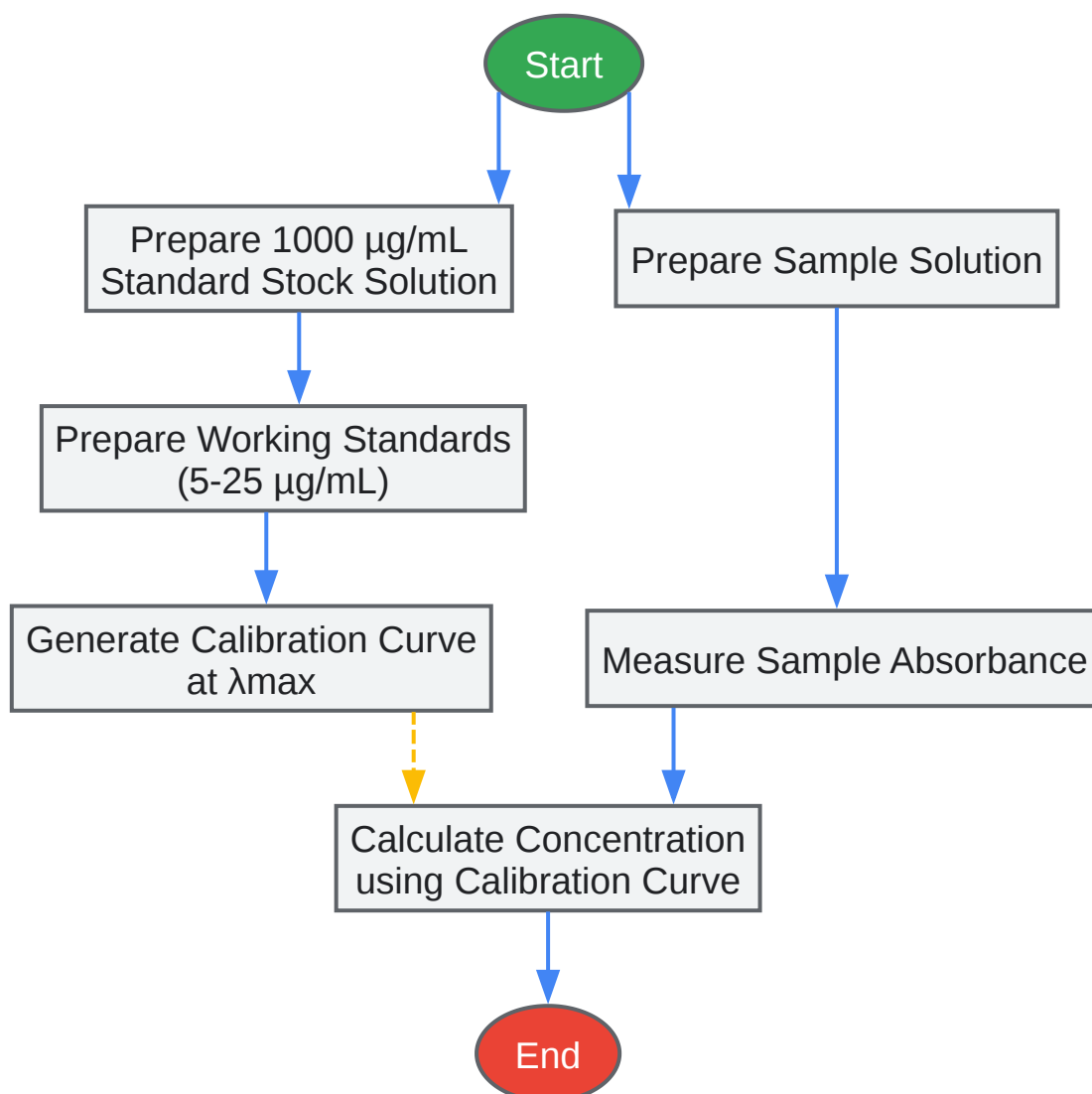


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Caption: Workflow for the development and validation of a UV-Vis spectrophotometric method.

Experimental Workflow Diagram

The following diagram outlines the step-by-step experimental protocol for the determination of **quinine benzoate**.



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Caption: Experimental workflow for **quinine benzoate** analysis.

Conclusion

The described UV-Vis spectrophotometric method provides a simple, cost-effective, and reliable approach for the quantitative analysis of **quinine benzoate** in a drug substance. The

method is suitable for routine quality control testing in the pharmaceutical industry. Proper method validation in accordance with ICH guidelines is necessary to ensure the accuracy and reliability of the results.

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